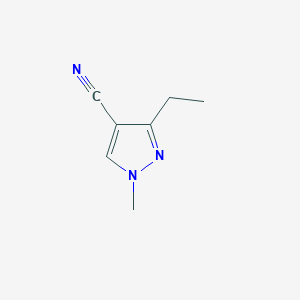
3-氨基-5-甲基-1H-吲唑-6-腈
描述
3-amino-5-methyl-1H-indazole-6-carbonitrile is a chemical compound with the molecular weight of 172.19 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of indazoles, including 3-amino-5-methyl-1H-indazole-6-carbonitrile, has been a topic of interest in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-5-methyl-1H-indazole-6-carbonitrile . The InChI code is 1S/C9H8N4/c1-5-2-7-8(3-6(5)4-10)12-13-9(7)11/h2-3H,1H3,(H3,11,12,13) and the InChI key is CUWIUXQSIYHOET-UHFFFAOYSA-N .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have been synthesized using various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .科学研究应用
抗癌药
吲唑衍生物,包括类似于3-氨基-5-甲基-1H-吲唑-6-腈的化合物,已被探索为潜在的抗癌药。 研究表明,某些吲唑化合物可以抑制肿瘤细胞系的生长并阻断细胞周期的G0-G1期 。 这表明3-氨基-5-甲基-1H-吲唑-6-腈可以被研究用于类似的抗增殖活性。
药物化学
吲唑衍生物在药物化学中的多功能性已得到充分证明,各种官能团导致不同的生物活性 。 这意味着3-氨基-5-甲基-1H-吲唑-6-腈可能是开发具有不同治疗领域潜在应用的新药物的宝贵支架。
增强活性的结构修饰
吲唑衍生物的结构对于决定它们的生物活性至关重要。 例如,对1H-吲唑-3-酰胺骨架的修饰已被证明可以增强抗肿瘤活性 。 因此,可以研究3-氨基-5-甲基-1H-吲唑-6-腈的结构修饰,以优化其对各种生物靶点的功效。
合成策略
吲唑合成策略的最新进展突出了这种部分在化学研究中的重要性 。 该化合物可以用作新合成路线的起点或中间体,有助于开发新的合成方法。
安全和危害
作用机制
Target of Action
3-Amino-5-methyl-1H-indazole-6-carbonitrile is a compound that belongs to the indazole family . Indazole derivatives have been found to bind with high affinity to multiple receptors Indazole derivatives have been associated with the inhibition, regulation, and modulation of kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can lead to the disruption of cell cycle progression, potentially leading to cell death .
Biochemical Pathways
The inhibition of kinases such as chk1, chk2, and h-sgk can affect various cellular pathways, including cell cycle regulation and cell volume control .
Result of Action
The inhibition of kinases can lead to disruption of cell cycle progression, potentially leading to cell death .
生化分析
Biochemical Properties
3-amino-5-methyl-1H-indazole-6-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with kinases, which are crucial for cell signaling and regulation. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity .
Cellular Effects
The effects of 3-amino-5-methyl-1H-indazole-6-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-amino-5-methyl-1H-indazole-6-carbonitrile can alter the expression of genes involved in cell growth and survival, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 3-amino-5-methyl-1H-indazole-6-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of action of 3-amino-5-methyl-1H-indazole-6-carbonitrile is complex and involves multiple pathways and targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-5-methyl-1H-indazole-6-carbonitrile can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-amino-5-methyl-1H-indazole-6-carbonitrile remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-amino-5-methyl-1H-indazole-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
3-amino-5-methyl-1H-indazole-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Understanding the metabolic pathways associated with 3-amino-5-methyl-1H-indazole-6-carbonitrile is essential for elucidating its biochemical and pharmacological properties .
Transport and Distribution
Within cells and tissues, 3-amino-5-methyl-1H-indazole-6-carbonitrile is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The transport and distribution of 3-amino-5-methyl-1H-indazole-6-carbonitrile are critical factors that determine its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 3-amino-5-methyl-1H-indazole-6-carbonitrile affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 3-amino-5-methyl-1H-indazole-6-carbonitrile within the cell can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
3-amino-5-methyl-1H-indazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-5-2-7-8(3-6(5)4-10)12-13-9(7)11/h2-3H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWIUXQSIYHOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C#N)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263171 | |
| Record name | 3-Amino-5-methyl-1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368426-68-0 | |
| Record name | 3-Amino-5-methyl-1H-indazole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368426-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-methyl-1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)
![Cyclopropanemethanol, 1-[(dimethylamino)methyl]-](/img/structure/B1381951.png)





![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)





